N-(2,4-Dichlorobenzylidene)-O-toluidine
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Overview
Description
N-(2,4-Dichlorobenzylidene)-O-toluidine: is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a dichlorobenzylidene group attached to an O-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorobenzylidene)-O-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and O-toluidine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and filtration .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorobenzylidene)-O-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting amine and aldehyde .
Scientific Research Applications
Chemistry: N-(2,4-Dichlorobenzylidene)-O-toluidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, Schiff bases like this compound are studied for their potential antimicrobial and antifungal properties. They have shown moderate activity against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Schiff bases are known for their ability to form stable complexes with metal ions, which can enhance their biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal ions. The resulting complexes can exhibit enhanced biological activity, including antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
- N-(2,4-Dichlorobenzylidene)-2,5-xylidine
- N-(3,4-Dichlorobenzylidene)-2,3-xylidine
- N-(4-Chlorobenzylidene)-2,4-xylidine
- N-(2-Chlorobenzylidene)-2,4-xylidine
Comparison: N-(2,4-Dichlorobenzylidene)-O-toluidine is unique due to the presence of both dichlorobenzylidene and O-toluidine moieties. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For instance, the dichlorobenzylidene group enhances its reactivity and potential antimicrobial activity, while the O-toluidine moiety contributes to its stability and solubility .
Properties
CAS No. |
63462-32-8 |
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Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-4-2-3-5-14(10)17-9-11-6-7-12(15)8-13(11)16/h2-9H,1H3 |
InChI Key |
BDQJOTGBXVJXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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